N-(5-amino-2-bromophenyl)benzamide
Description
N-(5-Amino-2-bromophenyl)benzamide is a synthetic benzamide derivative characterized by a benzamide group attached to a phenyl ring substituted with an amino (-NH₂) group at the 5-position and a bromine atom at the 2-position. Its molecular formula is C₁₃H₁₁BrN₂O, with a molecular weight of 291.15 g/mol.
The synthesis of related 2-amino-5-bromobenzamide derivatives (e.g., 1a-1b in ) involves coupling 2-amino-5-bromobenzoic acid with amines using coupling agents like EDC/HOBt, yielding analogs with varying N-substituents . This method could theoretically extend to the synthesis of the target compound by substituting the amine with benzoyl chloride or its equivalent.
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
N-(5-amino-2-bromophenyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) |
InChI Key |
KXXRCYFOQJBUKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Analogues
The following table compares N-(5-amino-2-bromophenyl)benzamide with key benzamide derivatives from the evidence, focusing on substituent effects, molecular properties, and biological activities:
Key Observations:
Substituent Position and Activity: The 5-amino-2-bromo substitution in the target compound contrasts with 4-chloro-3-trifluoromethyl in CTB (), which activates p300 histone acetyltransferase (HAT) activity. Bromine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine . In radioiodinated benzamides (), 5-bromo and 4-amino substituents, combined with methoxy and diethylaminoethyl groups, significantly improved melanoma uptake (23.2% ID/g) by slowing urinary excretion.
Amide Substituent Effects: The benzoyl group in the target compound contrasts with diethylaminoethyl in ’s melanoma-targeting derivatives. The latter’s basic tertiary amine facilitates melanin granule binding, whereas the benzoyl group may favor interactions with aromatic residues in enzymes or receptors .
Anti-Inflammatory Potential: Oxadiazole-containing benzamides () with 3-chloro or 4-nitro substituents showed enhanced anti-inflammatory activity. The target’s 5-amino-2-bromo substitution may similarly modulate inflammation, but direct comparisons require experimental validation .
Synthetic Flexibility: The synthesis of 2-amino-5-bromobenzamides () highlights the feasibility of modifying the amide’s N-substituent (e.g., cyclohexyl vs. benzyl). This flexibility allows tuning of lipophilicity and pharmacokinetics for specific applications .
ADMET Considerations: N-(Phenylcarbamoyl)benzamide derivatives () exhibit favorable ADMET profiles, including moderate intestinal absorption and low hepatotoxicity. The target’s bromo and amino groups may similarly balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
